molecular formula C8H6Se B1597324 Benzo[b]selenophene CAS No. 272-30-0

Benzo[b]selenophene

Cat. No.: B1597324
CAS No.: 272-30-0
M. Wt: 181.1 g/mol
InChI Key: BNRDGHFESOHOBF-UHFFFAOYSA-N
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Description

Benzo[b]selenophene is a heterocyclic compound that contains selenium as a part of its ring structure It is structurally similar to other aromatic compounds like benzene and naphthalene but with selenium replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]selenophene can be synthesized through several methods. One common approach involves the intramolecular cyclization of selenium-functionalized arenes bearing ortho-alkynyl groups. These reactions can be mediated by transition metal-based catalysts and electrophilic species . Another method includes the chlorination of this compound using sulfuryl chloride to yield 1,1-dichloroselenophenes .

Industrial Production Methods: Industrial production of this compound often involves the use of elemental selenium and acetylene gas, supported by materials like aluminum oxide, sand, or glass beads in hot columns at around 450°C . This method is suitable for large-scale preparations.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]selenophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzo[b]selenophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzo[b]selenophene is unique compared to other similar compounds due to the presence of selenium in its ring structure. Similar compounds include:

These compounds share similar aromatic properties but differ in their chemical reactivity and biological activities due to the different heteroatoms present in their structures.

Properties

IUPAC Name

1-benzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDGHFESOHOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181664
Record name Benzo(b)selenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-30-0
Record name Benzo(b)selenophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)selenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoselenophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzo[b]selenophene?

A1: this compound has a molecular formula of C8H6Se and a molecular weight of 181.12 g/mol. [, , , , , ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have studied this compound using various spectroscopic techniques. For instance, studies have explored its 1H NMR spectra in lyotropic mesophases [], He(I) and He(II) photoelectron spectra [], and 77Se nuclear magnetic resonance [].

Q3: What are some common methods for synthesizing this compound and its derivatives?

A3: Several synthetic routes have been developed, including:

  • Copper/Palladium-catalyzed cyclization/cross-coupling cascade reactions of 2-gem-dibromovinyl aryl selenides []. This method enables the synthesis of 2-substituted Benzo[b]selenophenes.
  • Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using various electrophiles such as Br2, NBS, I2, and others [, ]. This approach offers versatility, accommodating various functional groups.
  • Platinum-catalyzed carboselenation of alkyl ortho-alkynylphenyl selenides []. This method efficiently yields 2,3-disubstituted Benzo[b]selenophenes.
  • Base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles []. This method utilizes a unique regioselective intramolecular cyclization.

Q4: How does the oxidation of this compound differ from that of tetraarylselenophenes?

A4: Oxidation of tetraarylselenophenes with m-chloroperbenzoic acid primarily yields cis-1,2-diaroyl-1,2-diarylethylenes and SeO2. In contrast, the same oxidant converts this compound to this compound 1-oxide. []

Q5: Can dimethyldioxirane be used to oxidize this compound?

A5: Yes, dimethyldioxirane effectively oxidizes this compound and other selenophene derivatives, producing the corresponding selenophene 1,1-dioxides in high yields. []

Q6: Do this compound derivatives exhibit any notable biological activities?

A6: Research suggests that certain this compound derivatives possess intriguing biological properties:

  • Anti-oxidant activity: Some derivatives display potent anti-oxidant effects, even surpassing the activity of resveratrol and Trolox in yeast models [].
  • Anti-fungal potential: Certain derivatives demonstrate the ability to kill yeast cells without causing detectable DNA double-strand breaks, suggesting potential as anti-fungal agents [].
  • Antiproliferative activity: Selenoindirubins and selenoindirubin-N-glycosides, synthesized from this compound precursors, exhibit antiproliferative activity against lung cancer and melanoma cell lines [, ].
  • Histone H3 Lysine 9 Demethylase (KDM4) Inhibition: Specific Benzo[b]tellurophene derivatives, structurally related to this compound, show promise as KDM4 inhibitors, potentially impacting gene expression and tumor growth [].

Q7: Are there any this compound-based compounds being investigated for cancer immunotherapy?

A7: Yes, diBSP01, a dimerized STING agonist based on the this compound scaffold, has demonstrated promising STING binding and activation in vitro. Furthermore, a photoactivatable version, caged-diBSP01, showed potential for optically controlled in vivo anticancer activity in a zebrafish xenograft model. []

Q8: Have this compound derivatives been explored in materials science?

A8: Yes, researchers have investigated the potential of this compound-based compounds in organic electronics. For instance, N,S,Se-heteroacenes incorporating this compound and thieno[3,2-b]indole units exhibit suitable properties for hole-transporting layers in organic electronic devices. []

Q9: How does the structure of this compound influence its biological activity?

A9: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives reveal that:

  • The position and nature of substituents on the this compound core significantly impact the observed biological activity. [, , ] For example, the presence of hydroxyl groups can enhance anti-oxidant properties [].
  • Replacing the selenium atom with other chalcogens, such as tellurium, can alter the activity profile and target specificity. []

Q10: Have computational methods been applied to study this compound and its derivatives?

A10: Yes, computational chemistry tools are valuable for understanding the properties and behavior of this compound derivatives. For example:

  • Density Functional Theory (DFT) calculations have been employed to study the stability and decomposition pathways of 2-aminoselenophene-3-carboxylates, offering insights into their potential as allosteric enhancers of A1 adenosine receptor binding [].
  • Semi-empirical calculations, like PPP calculations, have been used to interpret the photoelectron spectra and electronic structure of this compound [].

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